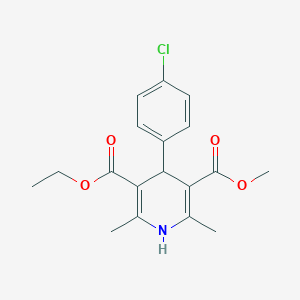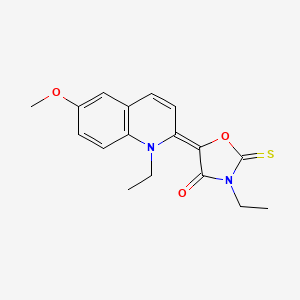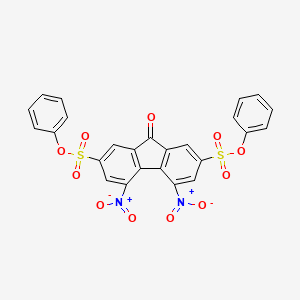
8-(diethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(ジエチルアミノ)-3-メチル-7-ノニル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、プリン塩基構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
8-(ジエチルアミノ)-3-メチル-7-ノニル-3,7-ジヒドロ-1H-プリン-2,6-ジオンの合成は通常、複数段階にわたります。一般的な方法の1つは、塩基性条件下でのプリン誘導体のノニルハライドによるアルキル化、続いて求核置換反応によるジエチルアミノ基の導入です。反応条件には、しばしば制御された温度とジクロロメタンやエタノールなどの溶媒の使用が必要となり、反応を促進します。
工業生産方法
この化合物の工業生産は、同様の合成経路を用いていますが、より大規模に行われます。連続フロー反応器と自動システムの使用により、生産プロセス効率と収率を向上させることができます。さらに、再結晶化やクロマトグラフィーなどの精製技術が用いられ、化合物の所望の純度が得られます。
化学反応の分析
反応の種類
8-(ジエチルアミノ)-3-メチル-7-ノニル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて対応する酸化物を形成することができます。
還元: 還元反応により、化合物は還元型に変換されます。
置換: 求核置換反応は一般的であり、ジエチルアミノ基は他の求核剤によって置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの試薬が酸性または塩基性条件下で使用されます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が用いられます。
置換: アミンやチオールなどの求核剤を触媒存在下または還流条件下で使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化により酸化物が得られる場合があり、置換反応によりさまざまな置換プリン誘導体が生成されます。
科学研究での応用
8-(ジエチルアミノ)-3-メチル-7-ノニル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、いくつかの科学研究に応用されています。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 核酸やタンパク質との潜在的な相互作用について研究されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
産業: 特殊化学品や医薬品の開発に利用されています。
科学的研究の応用
8-(diethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
作用機序
8-(ジエチルアミノ)-3-メチル-7-ノニル-3,7-ジヒドロ-1H-プリン-2,6-ジオンの作用機序は、特定の分子標的との相互作用を伴います。化合物は、酵素や受容体に結合して、その活性を調節することができます。例えば、天然の基質を模倣することで特定の酵素を阻害し、酵素の機能を阻害する可能性があります。関与する経路には、シグナル伝達や代謝プロセスが含まれます。
類似の化合物との比較
類似の化合物
8-ヒドロキシキノリン: 抗菌作用と抗がん作用で知られています。
ジエチルアミノ硫酸トリフルオリド: 有機合成におけるフッ素化試薬として使用されます。
7-(ジエチルアミノ)クマリン-3-カルボン酸: 光物理的特性について研究されています。
独自性
8-(ジエチルアミノ)-3-メチル-7-ノニル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、その特定の構造により、幅広い生物学的標的と相互作用することができるため、ユニークです。さまざまな化学反応を起こす際の汎用性も、合成化学において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
8-hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Diethylaminosulfur trifluoride: Used as a fluorinating reagent in organic synthesis.
7-(diethylamino)coumarin-3-carboxylic acid: Studied for its photophysical properties.
Uniqueness
8-(diethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
特性
分子式 |
C19H33N5O2 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
8-(diethylamino)-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C19H33N5O2/c1-5-8-9-10-11-12-13-14-24-15-16(20-18(24)23(6-2)7-3)22(4)19(26)21-17(15)25/h5-14H2,1-4H3,(H,21,25,26) |
InChIキー |
BSTLEFZTWKAOJY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCN1C2=C(N=C1N(CC)CC)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-5-oxo-3-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703158.png)

![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11703170.png)
![2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione](/img/structure/B11703172.png)
![(2Z)-N-Benzyl-2-[(4-bromophenyl)formamido]-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]prop-2-enamide](/img/structure/B11703174.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B11703183.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide](/img/structure/B11703186.png)
![4-{[(2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11703190.png)
![2-(2,3-Dimethylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11703194.png)


![3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11703206.png)
![N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703217.png)
![4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol](/img/structure/B11703225.png)
